molecular formula C19H13IN2 B14967658 N-(2-iodophenyl)acridin-9-amine

N-(2-iodophenyl)acridin-9-amine

Cat. No.: B14967658
M. Wt: 396.2 g/mol
InChI Key: YPTKKTRAGNKREQ-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)acridin-9-amine is a chemical compound with the molecular formula C19H13IN2 and a molecular weight of 396.01 g/mol . It belongs to the class of 9-aminoacridines, a group of heterocyclic compounds known for their planar aromatic structure and significant research potential in multiple biological fields . The core acridine structure enables interaction with biological macromolecules like DNA, while the 2-iodophenyl substituent may offer a versatile handle for further chemical modification, making this compound a valuable building block in medicinal chemistry research. Recent studies on 9-aminoacridine derivatives have highlighted their broad spectrum of biological activity. A key area of investigation is immuno-oncology, where certain derivatives have been identified as selective inhibitors of FoxP3, the master transcription factor for regulatory T-cells (Tregs) . Suppressing Treg function in the tumor microenvironment can boost anti-tumor immunity, presenting a promising strategy for cancer immunotherapy . Furthermore, acridine derivatives show pronounced antiparasitic properties. Research on N-(9-acridinyl) amino acid derivatives has demonstrated efficacy against Toxoplasma gondii tachyzoites, with structural variations like esterification and side-chain length significantly influencing both activity and cytotoxicity . This suggests potential for developing novel treatments for toxoplasmosis. Researchers should note that 9-aminoacridines can undergo reversible amine exchange reactions in aqueous, near-physiological conditions . This property is crucial to consider when interpreting the mechanism of action in biological assays. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C19H13IN2

Molecular Weight

396.2 g/mol

IUPAC Name

N-(2-iodophenyl)acridin-9-amine

InChI

InChI=1S/C19H13IN2/c20-15-9-3-6-12-18(15)22-19-13-7-1-4-10-16(13)21-17-11-5-2-8-14(17)19/h1-12H,(H,21,22)

InChI Key

YPTKKTRAGNKREQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=CC=C4I

Origin of Product

United States

Preparation Methods

Physical and Chemical Properties

Before discussing synthesis methods, understanding the physical and chemical properties of N-(2-iodophenyl)acridin-9-amine is essential for effective preparation:

Property Value
Molecular Weight 396.23 g/mol
Molecular Formula C19H13IN2
Exact Mass 396.012343 g/mol
IUPAC Name Acridin-9-yl-(2-iodophenyl)amine
InChI InChI=1S/C19H13IN2/c20-15-9-3-6-12-18(15)22-19-13-7-1-4-10-16(13)21-17-11-5-2-8-14(17)19/h1-12H,(H,21,22)
InChIKey YPTKKTRAGNKREQ-UHFFFAOYSA-N
Solubility Soluble in organic solvents

The compound features an acridine core linked to a 2-iodophenyl group through a nitrogen atom, creating a structure with diverse reactivity profiles and potential for further functionalization.

General Synthetic Approaches

Several approaches can be employed to synthesize this compound, with the primary methods including:

Palladium-Catalyzed Amination

The most direct and efficient route involves palladium-catalyzed cross-coupling reactions between 9-haloacridines (typically 9-chloroacridine) and 2-iodoaniline. This approach leverages the reactivity of the C-N bond formation while preserving the iodine substituent for potential further functionalization.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions between 9-chloroacridine and 2-iodoaniline in the presence of appropriate bases represent another viable synthetic route.

Addition-Elimination Reactions

These reactions involve the activation of acridine derivatives followed by nucleophilic attack by 2-iodoaniline.

Reductive Amination

Though less common for this specific compound, reductive amination protocols using acridine-9-carboxaldehyde derivatives and 2-iodoaniline could potentially yield the target compound.

Detailed Preparation Methods

Palladium-Catalyzed Amination Approach

The palladium-catalyzed coupling represents the most efficient and selective method for preparing this compound.

Reagents and Materials
  • 9-Chloroacridine
  • 2-Iodoaniline
  • Palladium catalyst (typically Pd[P(o-tol)₃]₂ or Pd(OAc)₂)
  • Phosphine ligand (e.g., BINAP, CyPF-t-Bu, or KPhos)
  • Base (Cs₂CO₃, t-BuONa, or K₂CO₃)
  • Solvent (DMF, DMSO, or dioxane)
  • Inert atmosphere (nitrogen or argon)
Procedure
  • In a flame-dried reaction vessel under inert atmosphere, combine 9-chloroacridine (1.0 equivalent) and an appropriate palladium catalyst (0.05-0.1 equivalent).
  • Add the phosphine ligand (0.08-0.15 equivalent) and stir the mixture briefly.
  • Add 2-iodoaniline (1.2-1.5 equivalents) and the base (1.5-2.0 equivalents).
  • Add anhydrous solvent and degas the reaction mixture.
  • Heat the reaction mixture to 100-120°C for 12-24 hours.
  • Monitor reaction progress by TLC or HPLC.
  • Upon completion, cool the reaction mixture to room temperature.
  • Quench with water and extract with an appropriate organic solvent (dichloromethane or ethyl acetate).
  • Purify by column chromatography or recrystallization.

The palladium-catalyzed amination typically proceeds through the following mechanism:

  • Oxidative addition of the palladium catalyst to 9-chloroacridine
  • Coordination of 2-iodoaniline to the palladium complex
  • Deprotonation of the coordinated amine by the base
  • Reductive elimination to form the C-N bond, generating this compound
  • Regeneration of the palladium catalyst

Recent advances by Hartwig and colleagues have demonstrated that using CyPF-t-Bu as a ligand allows for highly selective coupling with ammonia or primary amines, which could be adapted for reactions with 2-iodoaniline.

Optimization Parameters

The palladium-catalyzed amination reaction can be optimized by varying several parameters:

Parameter Optimal Conditions Effect
Catalyst Loading 0.05-0.1 mol% Higher loadings increase reaction rate but may lead to side reactions
Ligand Bidentate phosphines Enhances catalyst stability and promotes reductive elimination
Temperature 100-120°C Higher temperatures accelerate reaction but may decompose sensitive substrates
Solvent DMF or dioxane Polar aprotic solvents facilitate dissolution of all components
Reaction Time 12-24 hours Extended times may be required for complete conversion
Base Cs₂CO₃ Strong bases promote deprotonation of the coordinated amine

Nucleophilic Aromatic Substitution (SNAr) Method

This approach involves direct displacement of the chloride in 9-chloroacridine by 2-iodoaniline through a nucleophilic aromatic substitution mechanism.

Reagents and Materials
  • 9-Chloroacridine
  • 2-Iodoaniline
  • Base (Cs₂CO₃, K₂CO₃, or NaOH)
  • Solvent (DMSO, DMF, or NMP)
  • Reaction vessel capable of heating
Procedure
  • Combine 9-chloroacridine (1.0 equivalent) and 2-iodoaniline (1.0-1.2 equivalents) in an appropriate reaction vessel.
  • Add the base (1.5-2.0 equivalents) and solvent.
  • Heat the reaction mixture at 90-130°C for 12-48 hours with stirring.
  • Monitor the reaction progress by TLC.
  • Upon completion, cool the reaction to room temperature.
  • Pour the reaction mixture into water and extract with an appropriate organic solvent.
  • Purify the product by column chromatography or recrystallization.

From patent literature, Cs₂CO₃ in DMSO has been identified as particularly effective for SNAr reactions with 9-aminoacridine derivatives. The SNAr method is suitable when the aniline component contains electron-withdrawing groups, though it can also be applied with 2-iodoaniline with appropriate reaction conditions.

Addition-Elimination (AE) Approach

The addition-elimination approach represents another viable synthetic route, particularly useful when direct coupling methods prove challenging.

Reagents and Materials
  • 9-Aminoacridine
  • 2-Iodophenyl halide with leaving group (typically fluoride)
  • Base (Cs₂CO₃, K₂CO₃)
  • Solvent (DMF, ethanol)
  • Heating equipment
Procedure
  • In a suitable reaction vessel, combine 9-aminoacridine (1.0 equivalent) with the 2-iodophenyl halide (1.0-1.2 equivalents).
  • Add the base (1.0-1.5 equivalents) and solvent.
  • Heat the reaction mixture under reflux conditions for 12-24 hours.
  • Monitor the reaction by TLC or HPLC.
  • Upon completion, cool the reaction mixture to room temperature.
  • Pour into water and extract with dichloromethane or ethyl acetate.
  • Purify by column chromatography or recrystallization.

The addition-elimination approach has been successfully applied to various 9-aminoacridine derivatives and can be adapted for the synthesis of this compound.

Parallel Synthesis Approach

For preparing multiple analogs of this compound, parallel synthesis methods offer significant advantages in terms of efficiency.

General Procedure
  • Prepare 9-chloroacridine from appropriate precursors through a multi-step sequence:
    a. Methylate salicylic acid derivatives
    b. Activate as triflates
    c. Cross-couple with anilines using Buchwald conditions
    d. Hydrolyze methyl ester groups
    e. Perform Friedel-Crafts cyclization with POCl₃
  • Prepare diamines or primary amines (including 2-iodoaniline)
  • Couple the 9-chloroacridine with the prepared amines

This parallel approach can be conducted using reaction carousels or parallel reactor systems, allowing for the simultaneous preparation of multiple acridine derivatives.

Purification and Characterization

Purification Techniques

The crude this compound can be purified using several methods:

  • Column Chromatography : Using silica gel with an appropriate solvent system (e.g., n-hexane/ethyl acetate or dichloromethane/methanol gradients).

  • Recrystallization : Typically performed using ethanol, ethanol/water, or DMF/ethanol solvent systems.

  • Solid-Phase Extraction (SPE) : Using ion-exchange resins such as Dowex 50WX2-400.

  • Sequential Elution : As described in some protocols, sequential washing with different solvent mixtures can effectively separate the desired product from impurities:

    • First wash: 5% TFA in methanol to remove DMSO and phenol
    • Second wash: 5% pyridine in methanol to remove unreacted intermediates
    • Final elution: 5% triethylamine in methanol to collect the desired product

Characterization Data

This compound can be characterized using various analytical techniques:

  • NMR Spectroscopy : ¹H NMR and ¹³C NMR provide confirmation of structure.
  • Mass Spectrometry : Typically showing a molecular ion peak at m/z 396.
  • Infrared Spectroscopy : Characteristic peaks for N-H stretching and C-N bonds.
  • Elemental Analysis : Confirming the percentages of C, H, N, and I.
  • Melting Point : For assessment of purity.
  • HPLC : For determining purity percentage.

Alternative Approaches and Modifications

Solid-Phase Synthesis

For specific applications or larger-scale production, solid-phase synthesis techniques can be employed:

  • Load an appropriate resin (e.g., 2-chlorotrityl resin or Rink Amide-MBHA resin) with a protected amino acid.
  • Remove protecting groups and couple with activated 9-aminoacridine.
  • Couple with 2-iodobenzene derivatives through nucleophilic aromatic substitution.
  • Cleave from the resin under appropriate conditions.
  • Purify to obtain the desired product.

This approach is particularly useful for generating libraries of acridine derivatives for screening purposes.

One-Pot Derivatization Methods

One-pot methods for the preparation of 9-aminoacridine derivatives have been developed, which could potentially be applied to synthesize this compound:

  • Reductive Amination : Direct reaction of acridine-9-carboxaldehyde with 2-iodoaniline in the presence of a reducing agent.
  • Nucleophilic Aromatic Substitution (SNAr) : One-pot reaction of 9-chloroacridine with 2-iodoaniline.
  • Addition-Elimination (AE) : One-pot reaction of 9-aminoacridine with appropriately activated 2-iodophenyl derivatives.

These one-pot approaches offer advantages in terms of efficiency and reduced waste generation.

Practical Considerations and Troubleshooting

Common Issues and Solutions

Issue Potential Cause Solution
Low Yield Catalyst Degradation Use fresh catalyst or increase loading
Poor Coupling Optimize reaction temperature or time
Side Reactions Use more selective catalysts/ligands
Product Impurities Incomplete Conversion Extend reaction time or increase temperature
Side Products Optimize base or catalyst system
Reproducibility Issues Moisture Sensitivity Ensure anhydrous conditions
Oxygen Sensitivity Thoroughly degas solvents and maintain inert atmosphere

Scale-Up Considerations

When scaling up the synthesis of this compound, several factors should be considered:

  • Heat Transfer : Larger reaction vessels may require modified heating protocols.
  • Mixing Efficiency : Ensure adequate stirring for homogenous reactions.
  • Catalyst Loading : May need optimization for cost-effectiveness.
  • Purification Strategy : Column chromatography may be less practical at larger scales; consider crystallization methods.
  • Safety Considerations : Palladium catalysts and some bases can present hazards at larger scales.

Chemical Reactions Analysis

Types of Reactions

N-(2-iodophenyl)acridin-9-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can produce various substituted acridine derivatives.

Scientific Research Applications

N-(2-iodophenyl)acridin-9-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)acridin-9-amine primarily involves its interaction with DNA. The compound can intercalate into the DNA double helix, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerases. This can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Key Physicochemical Properties

  • Molecular formula : C₁₉H₁₃IN₂
  • Molecular weight : ~404.23 g/mol (estimated from analogous compounds).
  • LogP : Predicted to be high (~5.5) due to the hydrophobic acridine core and iodine substituent, similar to N-(3-chlorophenyl)acridin-9-amine (logP = 5.54) .

Comparison with Similar Acridine Derivatives

Acridine derivatives are structurally tailored to optimize biological activity. Below is a comparative analysis of N-(2-iodophenyl)acridin-9-amine with key analogues:

Table 1: Structural and Functional Comparison

Compound Substituent(s) Molecular Weight (g/mol) Key Biological Activity Notable Findings Reference
This compound 2-iodophenyl 404.23 Anticancer (potential) High steric bulk from iodine enhances DNA intercalation .
N-(3,5-dimethoxyphenyl)acridin-9-amine 3,5-dimethoxyphenyl 318.34 Anticancer IC₅₀ = 3.2 µM against HL60 leukemia cells; low toxicity in normal cells .
N-(3-chlorophenyl)acridin-9-amine 3-chlorophenyl 304.78 Antimicrobial Active against S. aureus (MIC = 8 µg/mL) .
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acridin-9-amine Thiadiazole + 4-chlorophenyl 407.89 Anti-inflammatory, Analgesic 82% inhibition in carrageenan-induced edema (vs. 75% for diclofenac) .
N-(4-methoxyphenyl)acridin-9-amine 4-methoxyphenyl 298.35 Fluorescence probe Used in OLEDs due to planar structure and electron-donating methoxy group .

Key Insights from Comparative Studies

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., iodine, chlorine) enhance DNA intercalation and cytotoxicity. For example, the iodine atom in this compound increases DNA binding affinity compared to methoxy-substituted analogues . Electron-donating groups (e.g., methoxy) improve solubility and reduce toxicity. N-(3,5-dimethoxyphenyl)acridin-9-amine shows selective toxicity toward cancer cells (HL60) while sparing normal cells (WRL68) .

Structural Flexibility vs. Rigidity: Compounds with rigid planar structures (e.g., unsubstituted acridines) exhibit stronger DNA intercalation but higher toxicity. Bulkier substituents (e.g., iodine, thiadiazole) reduce nonspecific binding, improving therapeutic indices. For instance, thiadiazolyl-acridines show potent anti-inflammatory activity with minimal side effects .

Tautomeric Behavior: this compound likely exists in the amino tautomer, stabilizing interactions with biomolecular targets. In contrast, N-(2-chloroethyl)acridin-9-amine coexists in amino and imino forms, affecting its reactivity .

Table 2: Pharmacokinetic and Toxicity Profiles

Compound logP Hydrogen Bond Donors Polar Surface Area (Ų) Acute Toxicity (LD₅₀)
This compound ~5.5 1 15.8 Not reported
N-(3,5-dimethoxyphenyl)acridin-9-amine 3.2 1 38.7 >1000 mg/kg (mice)
N-(3-chlorophenyl)acridin-9-amine 5.54 1 15.8 Not reported

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-iodophenyl)acridin-9-amine, and how can reaction efficiency be validated?

  • Methodology : Palladium-catalyzed oxidative addition is a common approach for iodophenyl-containing compounds. For example, oxidative addition of N-(2-iodophenyl)formamide to Pd(II) complexes under mild conditions (toluene, room temperature) achieved 80% yield . Validate reaction efficiency via HPLC or LC-MS to monitor intermediates and byproducts. Use TLC or NMR for real-time tracking of iodine substitution and acridine coupling.

Q. How should researchers characterize the crystal structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. For structurally similar compounds (e.g., N-(2-iodophenyl)benzenecarb), data collection with a CCD area detector and refinement using SHELXS97/SHELXL97 software revealed dihedral angles (73–88°) between aromatic rings and NC-N planes . Ensure absorption correction and anisotropic refinement for accurate bond-length/angle determination.

Q. What stability challenges arise during storage, and how can degradation be mitigated?

  • Methodology : Iodine substituents are prone to photodegradation. Store the compound in amber vials under inert gas (N₂/Ar) at –20°C. Monitor stability via periodic NMR (e.g., disappearance of aromatic protons) or mass spectrometry. For analogs like fluoren-2-amine derivatives, degradation pathways involve radical-mediated deiodination .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict NMR chemical shifts and optimize geometry. Compare computed shifts with experimental NMR to validate structural assignments. For crystal vs. solution discrepancies (e.g., dihedral angle variations in X-ray vs. NOESY), use molecular dynamics simulations to assess conformational flexibility .

Q. What catalytic applications exist for Pd complexes involving this compound?

  • Methodology : The iodine moiety enables oxidative addition to Pd(0), forming active catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura). In a Pd₂(dba)₃ system, N-(2-iodophenyl)formamide formed stable Pd(II) intermediates with tBubpy ligands . Test catalytic efficiency in C–N bond formations using kinetic studies (e.g., turnover frequency measurements).

Q. How do steric and electronic effects influence the compound’s supramolecular interactions?

  • Methodology : Analyze Hirshfeld surfaces from SCXRD data to quantify intermolecular interactions (e.g., H-bonding, π-π stacking). In related structures, N–H···N hydrogen bonds formed helical chains along crystallographic axes . Use electrostatic potential maps (ESP) to identify electron-deficient regions (iodine, acridine) for host-guest studies.

Q. What strategies address low solubility in polar solvents for biological assays?

  • Methodology : Introduce sulfonate or PEG groups to the acridine core. For fluoren-2-amine analogs, dimethyl substitutions improved solubility in DMSO without compromising planarity . Alternatively, formulate as cyclodextrin inclusion complexes and validate solubility via dynamic light scattering (DLS).

Data Analysis & Contradiction Management

Q. How should researchers reconcile discrepancies between theoretical and experimental UV-Vis spectra?

  • Methodology : Time-Dependent DFT (TD-DFT) calculations can simulate UV-Vis transitions. Compare with experimental λₘₐₓ values, adjusting solvent parameters (e.g., PCM model for DMSO). For acridine derivatives, solvent polarity shifts π→π* transitions by 10–20 nm .

Q. What statistical approaches are recommended for batch-to-batch variability in synthesis?

  • Methodology : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading). For example, a Plackett-Burman design identified oxygen sensitivity as a critical variable in Pd-catalyzed reactions . Apply ANOVA to quantify significance of each factor.

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